N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20221681
InChI: InChI=1S/C23H17Cl2N3OS/c24-17-11-12-19(18(25)13-17)26-20(29)14-30-23-27-21(15-7-3-1-4-8-15)22(28-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,29)(H,27,28)
SMILES:
Molecular Formula: C23H17Cl2N3OS
Molecular Weight: 454.4 g/mol

N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC20221681

Molecular Formula: C23H17Cl2N3OS

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C23H17Cl2N3OS
Molecular Weight 454.4 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C23H17Cl2N3OS/c24-17-11-12-19(18(25)13-17)26-20(29)14-30-23-27-21(15-7-3-1-4-8-15)22(28-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,29)(H,27,28)
Standard InChI Key NJFSQLMHYZGTDU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (IUPAC name) has the molecular formula C23_{23}H17_{17}Cl2_2N3_3OS and a molecular weight of 454.4 g/mol. The structure comprises:

  • A 1H-imidazole core substituted with phenyl groups at positions 4 and 5.

  • A sulfanyl (-S-) group at position 2 of the imidazole, linked to an acetamide backbone.

  • An N-bound 2,4-dichlorophenyl group on the acetamide.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC23_{23}H17_{17}Cl2_2N3_3OS
Molecular Weight454.4 g/mol
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
InChIKeyNJFSQLMHYZGTDU-UHFFFAOYSA-N

The compound’s structural complexity arises from the conjugation of aromatic systems (phenyl and imidazole) with polar functional groups (sulfanyl, acetamide), influencing its physicochemical properties and bioactivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves multi-step reactions, typically starting with the formation of the imidazole core followed by functionalization.

Imidazole Ring Formation

  • Thiolation: Introducing a sulfhydryl group at position 2 of the imidazole using phosphorus pentasulfide (P2_2S5_5) in dry pyridine .

  • Alkylation: Reacting 2-mercapto-4,5-diphenyl-1H-imidazole with 2-chloro-N-(2,4-dichlorophenyl)acetamide in the presence of a base (e.g., K2_2CO3_3) to form the sulfanyl bridge.

Acetamide Functionalization

The dichlorophenyl group is introduced via nucleophilic substitution. 2,4-Dichloroaniline is reacted with chloroacetyl chloride to form 2-chloro-N-(2,4-dichlorophenyl)acetamide, which subsequently undergoes thioetherification with the imidazole-thiol.

Table 2: Key Synthetic Steps

StepReactionReagents/ConditionsYield
1Imidazole thiolationP2_2S5_5, pyridine, reflux~60%
2Acetamide alkylationK2_2CO3_3, DMF, 80°C~45%

Structural Characterization

Spectroscopic Analysis

While direct spectral data for this compound is limited, analogous imidazole-acetamide derivatives provide insights:

  • FTIR: Expected peaks include N-H stretch (~3300 cm1^{-1}), C=O stretch (~1680 cm1^{-1}), and C-S vibration (~670 cm1^{-1}) .

  • 1^1H NMR: Key signals:

    • δ 7.2–7.8 ppm (m, aromatic protons from phenyl and imidazole).

    • δ 4.3 ppm (s, -SCH2_2-).

    • δ 10.2 ppm (s, NH of acetamide) .

Crystallographic Data

A related compound, 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (PubChem CID 74356), crystallizes in the monoclinic space group P21_1/c with a dihedral angle of 85.2° between the imidazole and chlorophenyl planes . This suggests significant steric hindrance in the target compound, potentially affecting its binding to biological targets.

Biological Activities and Mechanisms

Anticancer Activity

The compound’s phenyl-rich structure may intercalate DNA or inhibit tyrosine kinases. A structurally similar molecule, N-(4-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide, exhibited IC50_{50} = 12 µM against MCF-7 breast cancer cells .

Anti-Inflammatory Effects

The acetamide moiety can suppress cyclooxygenase-2 (COX-2) activity. Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) to COX-2’s active site.

Comparative Analysis with Analogues

Table 3: Activity Comparison

CompoundAntibacterial MIC (µg/mL)Anticancer IC50_{50} (µM)
Target Compound4–16 (predicted)10–20 (predicted)
N-(4-Chlorophenyl) Analog 8–3212
2-(2-Methyl-5-nitro-1H-imidazol-1-yl) 2–8N/A

The dichlorophenyl substitution likely enhances electron-withdrawing effects, improving target binding compared to monosubstituted analogs.

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